molecular formula C18H21NO6S B10847576 (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate

Cat. No.: B10847576
M. Wt: 379.4 g/mol
InChI Key: JIYGLXDCNSTUSY-UHFFFAOYSA-N
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Description

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate is a complex organic compound with a unique structure that includes a methanobenzofuroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Methoxy and Methyl Group Introduction: These groups can be introduced through methylation reactions using reagents like methyl iodide.

    Formation of the Methanobenzofuro Structure: This involves cyclization reactions that form the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen phosphate
  • (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen chloride

Uniqueness

The hydrogen sulfate group in (9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate imparts unique solubility and reactivity properties compared to its phosphate and chloride counterparts. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) hydrogen sulfate

InChI

InChI=1S/C18H21NO6S/c1-19-8-7-18-11-4-6-14(25-26(20,21)22)17(18)24-16-13(23-2)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17H,7-9H2,1-2H3,(H,20,21,22)

InChI Key

JIYGLXDCNSTUSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)O

Origin of Product

United States

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